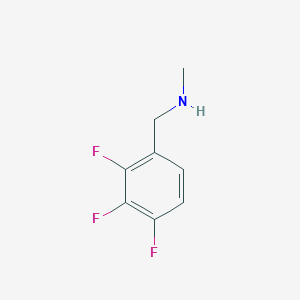
N-methyl-1-(2,3,4-trifluorophenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(2,3,4-trifluorophenyl)methanamine is an organic compound with the molecular formula C8H8F3N It is a derivative of methanamine, where the phenyl ring is substituted with three fluorine atoms at the 2, 3, and 4 positions, and the nitrogen atom is methylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,3,4-trifluorophenyl)methanamine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-methyl-1-(2,3,4-trifluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
N-methyl-1-(2,3,4-trifluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
- N-methyl-1-(2,4,6-trifluorophenyl)methanamine
- N-methyl-1-(3,4,5-trifluorophenyl)methanamine
- N-methyl-1-(2,3,5-trifluorophenyl)methanamine
Uniqueness
N-methyl-1-(2,3,4-trifluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can influence the compound’s electronic properties and reactivity, making it distinct from other trifluorophenyl derivatives.
特性
分子式 |
C8H8F3N |
|---|---|
分子量 |
175.15 g/mol |
IUPAC名 |
N-methyl-1-(2,3,4-trifluorophenyl)methanamine |
InChI |
InChI=1S/C8H8F3N/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3,12H,4H2,1H3 |
InChIキー |
XLZZHCNZIRMXRL-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C(=C(C=C1)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



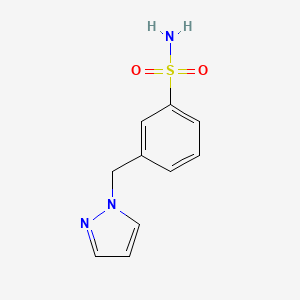


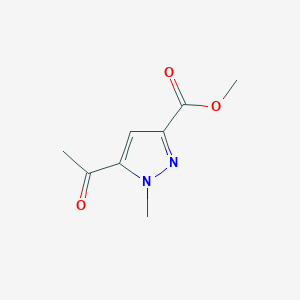


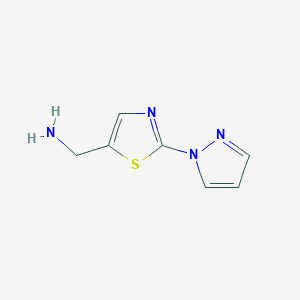
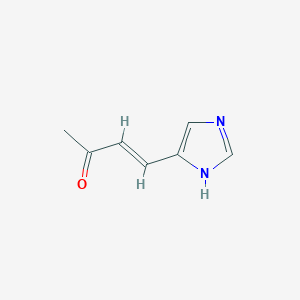

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)

